molecular formula C13H11ClN4S B2918052 2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 924378-04-1

2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B2918052
CAS RN: 924378-04-1
M. Wt: 290.77
InChI Key: VPEZZXGHQNQLQZ-UHFFFAOYSA-N
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Description

The compound “2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine” is a pyrimidine derivative . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .


Synthesis Analysis

The synthesis of this compound involves a multi-step sequence . The structure was solved by the direct method and refined by least-squares technique in the full-matrix anisotropic approximation . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of this compound was solved using the Bruker SHELXTL software package . The positions of 23 H atoms were calculated geometrically and were refined according to the riding model .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and condensation .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, it is known that pyrimidine derivatives can have various biological activities. For example, some pyrimidine derivatives have shown anti-fibrotic activities .

Future Directions

The compound has shown promising results in biological activities evaluation . Therefore, it might be developed into novel drugs in the future . Further investigations and studies are needed to fully understand its potential.

properties

IUPAC Name

2-(6-chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4S/c1-6-7(2)19-13-10(6)11(15)17-12(18-13)8-3-4-9(14)16-5-8/h3-5H,1-2H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEZZXGHQNQLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)C3=CN=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

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